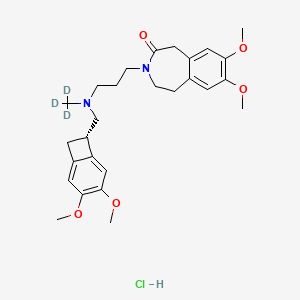

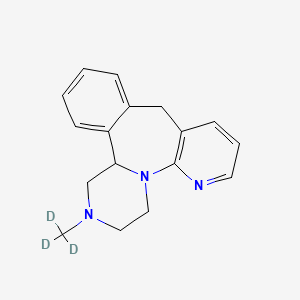

![molecular formula 13C8H1515NO6 B602567 N-[1,2-13C2]乙酰基-D-[ul-13C6;15N]葡萄糖胺 CAS No. 478529-44-1](/img/structure/B602567.png)

N-[1,2-13C2]乙酰基-D-[ul-13C6;15N]葡萄糖胺

描述

“N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is a specialized compound used in biomedical research containing isotopes carbon-13 and nitrogen-15 . It is a derivative of natural glucosamine, a monosaccharide amino sugar found in the human body and in some foods, and is an important component of glycosaminoglycans.

Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc.

Molecular Structure Analysis

The molecular formula of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is (13C)8H15(15N)O6 .

Chemical Reactions Analysis

N-acetyl-D-glucosamine labelled with 13C2 and 15N isotopes has a range of applications in research, from tracking metabolic pathways to providing insight into the structure and function of proteins.

Physical And Chemical Properties Analysis

The molecular weight of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is 230.13 .

科学研究应用

葡萄糖胺及其乙酰化衍生物N-乙酰葡萄糖胺是人体中糖蛋白、蛋白聚糖和糖胺聚糖的重要组成部分。它们具有缓解骨关节炎症状的药理作用,并且由于其抗氧化和抗炎活性,在预防或治疗其他疾病方面显示出前景(Dalirfardouei、Karimi 和 Jamialahmadi,2016)。

N-乙酰基-d-葡萄糖胺(GlcNAc)在医疗、农业、生物燃料和食品工业中具有应用。来自苜蓿链霉菌的酶β-N-乙酰己糖胺酶已被用于高效和环保的GlcNAc生产(Lv等人,2019)。

对N-乙酰基-d-葡萄糖胺的N-乙酰基团构象的研究提供了对其在糖蛋白和多糖等较大生物分子中的作用的见解(Xue 和 Nestor,2022)。

葡萄糖胺的衍生物N-乙酰葡萄糖胺对皮肤健康有益,可加速伤口愈合、改善水分和减少皱纹。它还可用于治疗色素沉着过度症(Bissett,2006)。

葡萄糖胺已被提议作为使用化学交换饱和转移MRI进行癌症分子成像的试剂。该应用基于其代谢产物,例如UDP-N-乙酰葡萄糖胺,这些代谢产物参与肿瘤中的糖基化过程(Rivlin 和 Navon,2020)。

已经探索了从几丁质中酶促生产N-乙酰-d-葡萄糖胺,这是一种对化学过程的环保替代方案,展示了其在生物技术应用中的潜力(Cardozo 等人,2019)。

安全和危害

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-DXKYUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。